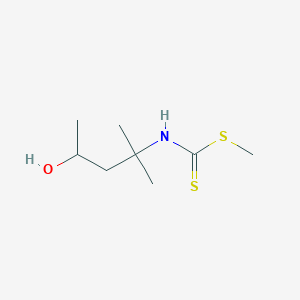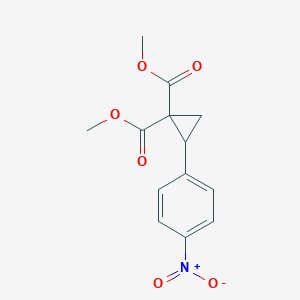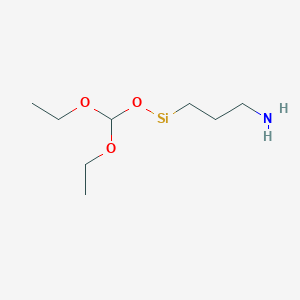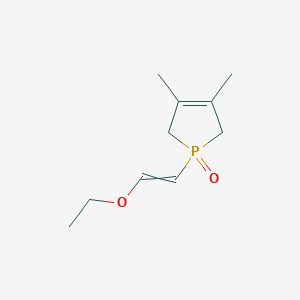
Zirconium arsenide (ZrAs)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Zirconium arsenide (ZrAs) is a compound composed of zirconium and arsenicZirconium arsenide crystallizes in a hexagonal structure and exhibits interesting semiconducting properties .
准备方法
Synthetic Routes and Reaction Conditions
Zirconium arsenide can be synthesized through various methods, including chemical vapor transport and solid-state reactions. One common method involves the reaction of zirconium and arsenic at high temperatures. The reaction typically takes place in a sealed tube under an inert atmosphere to prevent oxidation. The reaction conditions often include temperatures ranging from 800°C to 1000°C .
Industrial Production Methods
Industrial production of zirconium arsenide may involve similar high-temperature synthesis methods. the scale of production requires careful control of reaction conditions to ensure the purity and consistency of the product. Advanced techniques such as chemical vapor deposition (CVD) and molecular beam epitaxy (MBE) may also be employed for the production of high-quality zirconium arsenide films .
化学反应分析
Types of Reactions
Zirconium arsenide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the specific conditions and reagents used.
Common Reagents and Conditions
Oxidation: Zirconium arsenide can be oxidized in the presence of oxygen or other oxidizing agents at elevated temperatures. This reaction typically results in the formation of zirconium oxide and arsenic oxide.
Reduction: Reduction reactions may involve the use of reducing agents such as hydrogen gas or carbon monoxide. These reactions can convert zirconium arsenide back to its elemental components.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of zirconium arsenide typically produces zirconium oxide and arsenic oxide, while reduction reactions yield elemental zirconium and arsenic .
科学研究应用
Chemistry: In chemistry, zirconium arsenide is used as a precursor for the synthesis of other zirconium-based compounds.
Biology and Medicine: While direct applications in biology and medicine are limited, zirconium arsenide-modified nanoparticles have been explored for their potential in targeted drug delivery and imaging.
Industry: In the industrial sector, zirconium arsenide is used in the production of advanced electronic devices and materials.
作用机制
The mechanism by which zirconium arsenide exerts its effects is primarily related to its electronic structure. Zirconium arsenide exhibits unique electronic properties due to the interaction between zirconium and arsenic atoms. These interactions result in specific band structures and electronic states that influence the compound’s behavior in various applications .
相似化合物的比较
Similar Compounds
Zirconium phosphide (ZrP): Zirconium phosphide is another compound with similar electronic properties.
Zirconium nitride (ZrN): Zirconium nitride is known for its hardness and high melting point.
Zirconium carbide (ZrC): Zirconium carbide is a hard refractory material with high thermal conductivity.
Uniqueness of Zirconium Arsenide
Zirconium arsenide stands out due to its unique semiconducting properties and hexagonal crystal structure.
属性
CAS 编号 |
60909-47-9 |
|---|---|
分子式 |
AsZr |
分子量 |
166.15 g/mol |
IUPAC 名称 |
arsanylidynezirconium |
InChI |
InChI=1S/As.Zr |
InChI 键 |
FIJMPJIZAQHCBA-UHFFFAOYSA-N |
规范 SMILES |
[As]#[Zr] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(Butylsulfanyl)-1-chloro-4-[3-(trifluoromethyl)phenoxy]benzene](/img/structure/B14594067.png)
![2-Azaspiro[4.5]decane-1,3-dione, 2-phenyl-](/img/structure/B14594068.png)
![9-[4-(Methylsulfanyl)phenyl]phenanthrene](/img/structure/B14594074.png)

![1-{[(Thiophen-2-yl)methylidene]amino}imidazolidin-2-one](/img/structure/B14594076.png)
![Phosphonic acid, [(2-hydroxyphenyl)(phenylamino)methyl]-, diethyl ester](/img/structure/B14594083.png)
![3-[2-(1-Hydroxyethyl)-2-methyltetradecahydrophenanthren-1-yl]propan-1-ol](/img/structure/B14594102.png)





![(E,E)-N,N'-[Ethane-1,2-diyldi(4,1-phenylene)]bis[1-(furan-2-yl)methanimine]](/img/structure/B14594131.png)
![2,4-Quinazolinediamine, 6-[[(4-chlorophenyl)methyl]thio]-](/img/structure/B14594132.png)
